molecular formula C9H8N2O4 B106140 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid CAS No. 17122-78-0

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid

Cat. No.: B106140
CAS No.: 17122-78-0
M. Wt: 208.17 g/mol
InChI Key: SDTJRMCHWCUSBN-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stability and Degradation Studies

Research on similar compounds, such as nitisinone, highlights the importance of stability and degradation studies in understanding the properties and potential applications of chemical substances. Nitisinone, initially developed as a herbicide, found medical applications in treating hepatorenal tyrosinemia. Studies aimed at understanding its stability under various conditions, including pH, temperature, and exposure to ultraviolet radiation, identified degradation products with considerable stability, such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These findings contribute to the broader understanding of the compound's behavior and potential risks and benefits associated with its application (Barchańska et al., 2019).

Bioactive Compound Studies

The study of bioactive compounds like p-Coumaric acid and its conjugates provides insight into the potential applications of 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid in pharmacology and nutrition. p-Coumaric acid, known for its antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties, serves as an example of how structural variations in carboxylic acids can greatly influence biological activity. Research comparing the effects of structural differences on the bioactivity of carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activity, offers valuable information for the development of new therapeutic agents (Pei et al., 2016) (Godlewska-Żyłkiewicz et al., 2020).

Novel Drug Development

The development of new drugs from salicylic acid derivatives, such as 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, showcases the pharmaceutical relevance of carboxylic acid derivatives. These studies focus on evaluating the specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity of novel compounds, aiming to substitute existing medications with safer and more effective alternatives. This approach to drug development emphasizes the potential of this compound in creating new therapeutic options (Tjahjono et al., 2022).

Environmental and Nutritional Impacts

Understanding the environmental and nutritional impacts of benzoic acid and its derivatives, including their role in regulating gut functions, provides a broader perspective on the potential applications of this compound. Studies on benzoic acid have revealed its antibacterial and antifungal properties and its ability to improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This research highlights the importance of appropriate levels of such compounds in foods and feeds and their impact on health and growth (Mao et al., 2019).

Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it might be involved in protein-related pathways.

Result of Action

As a specialty product for proteomics research , it might have effects on protein synthesis or function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid' involves the conversion of 4-aminobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "4-aminobenzoic acid", "Ethyl chloroformate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-aminobenzoic acid to N-(4-carboxyphenyl)glycine", "React 4-aminobenzoic acid with ethyl chloroformate in the presence of sodium bicarbonate to form N-(4-carboxyphenyl)glycine ethyl ester", "Hydrolyze N-(4-carboxyphenyl)glycine ethyl ester with sodium hydroxide to form N-(4-carboxyphenyl)glycine", "Step 2: Conversion of N-(4-carboxyphenyl)glycine to N-(4-carboxyphenyl)hydroxylamine", "React N-(4-carboxyphenyl)glycine with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-(4-carboxyphenyl)hydroxylamine", "Step 3: Conversion of N-(4-carboxyphenyl)hydroxylamine to 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid", "React N-(4-carboxyphenyl)hydroxylamine with hydrochloric acid to form the hydrochloride salt of N-(4-carboxyphenyl)hydroxylamine", "React the hydrochloride salt of N-(4-carboxyphenyl)hydroxylamine with sodium bicarbonate in methanol to form 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid" ] }

CAS No.

17122-78-0

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5-

InChI Key

SDTJRMCHWCUSBN-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.